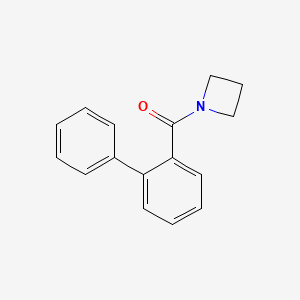

Azetidin-1-yl-(2-phenylphenyl)methanone

Description

Azetidin-1-yl-(2-phenylphenyl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) conjugated with a biphenylmethanone moiety. The biphenyl group may contribute to π-π stacking interactions in biological targets, a feature observed in kinase inhibitors and cannabinoid receptor modulators .

Properties

IUPAC Name |

azetidin-1-yl-(2-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROAIRHPBMJRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone (CAS 919784-50-2)

- Structure : Replaces the biphenyl group with a bromothiazole substituent.

- Its molecular weight (calculated as ~273.1 g/mol for C₇H₇BrN₂OS) suggests moderate lipophilicity .

(b) 4-Amino-3-(1H-indol-1-yl)phenylmethanone

- Structure : Features an indole and hydroxyphenyl group instead of azetidine and biphenyl.

- Properties : Demonstrated anti-inflammatory and antifungal activity via ergosterol biosynthesis inhibition. Its ADMET profile indicates good oral bioavailability (log P ~3.5) and high intestinal absorption (>90%) .

(c) CB2 Receptor Modulators (e.g., JWH-015, AM1241)

- Structure: Methanone cores linked to indole or naphthalene groups.

- Properties: High selectivity for cannabinoid receptors; JWH-015 has a molecular weight of 311.4 g/mol and exhibits neuroprotective effects in preclinical models .

Thermal and Chemical Stability

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by intermolecular hydrogen bonds .

- Azetidin-1-yl derivatives: Expected to exhibit lower thermal stability than aromatic methanones due to strain in the azetidine ring, though experimental data are lacking.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Azetidin-1-yl-(2-phenylphenyl)methanone (hypothetical) | Azetidine, biphenyl | C₁₆H₁₅NO | 237.3 (calculated) | Predicted moderate lipophilicity (log P ~3.0) |

| Azetidin-1-yl-(2-bromo-thiazol-4-yl)methanone | Bromothiazole | C₇H₇BrN₂OS | 273.1 | Electrophilic reactivity |

| 4-Amino-3-indolylphenylmethanone | Indole, hydroxyphenyl | C₂₁H₁₆N₂O₂ | 328.4 | Antifungal activity (MIC: 2–8 µg/mL) |

Table 2: Pharmacological Comparison

Pharmacological Insights

- Antifungal activity: Methanones targeting ergosterol synthesis (e.g., ) highlight the scaffold’s versatility against resistant fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.